OXA-01 - 936889-68-8

OXA-01

Catalog Number: EVT-277928
CAS Number: 936889-68-8
Molecular Formula: C21H20ClN5O2
Molecular Weight: 409.874
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

OXA-01, also known as oxa-01, is a potent and selective dual inhibitor of the mammalian target of rapamycin (mTOR) kinase complexes mTORC1 and mTORC2. [, ] It belongs to a class of compounds known as ATP-competitive mTOR inhibitors. [, ] Unlike rapamycin, an allosteric inhibitor that primarily targets mTORC1, OXA-01 demonstrates greater efficacy in inhibiting both mTORC1 and mTORC2 signaling pathways. [, ] This dual inhibition makes it a promising candidate for cancer research, particularly in studying tumor growth, angiogenesis, and potential therapeutic interventions. [, ]

Mechanism of Action

OXA-01 functions as an ATP-competitive inhibitor, binding to the ATP-binding site of both mTORC1 and mTORC2 complexes and preventing their kinase activity. [, ] This dual inhibition differentiates it from rapamycin, which primarily targets mTORC1 through allosteric inhibition. [, ] By inhibiting mTORC1, OXA-01 effectively attenuates the phosphorylation of 4E-BP1, a key regulator of cap-dependent translation. [, , ] This downregulation of 4E-BP1 phosphorylation significantly reduces the production of vascular endothelial growth factor (VEGF), a crucial angiogenic factor. [, ] Additionally, OXA-01's inhibition of mTORC2 impacts the Akt signaling cascade, a pathway heavily involved in cell survival. [] This dual inhibition of both mTOR complexes contributes to its anti-tumor activity by suppressing both angiogenesis and tumor cell survival. [, ]

Applications
  • Cancer Research: OXA-01 has emerged as a promising candidate for anti-cancer therapies due to its ability to inhibit tumor growth and angiogenesis. [, , ] Studies have shown its efficacy in various human tumor xenograft models, highlighting its potential across diverse cancer types. []

  • Angiogenesis Studies: OXA-01's ability to suppress VEGF production makes it a valuable tool for investigating the mechanisms of angiogenesis, particularly in the context of tumor development and progression. [, ]

  • mTOR Pathway Research: As a potent and selective dual inhibitor of mTORC1 and mTORC2, OXA-01 serves as a valuable research tool for dissecting the roles of these complexes in various cellular processes, including cell growth, metabolism, proliferation, and survival. [, ]

  • Drug Development: The promising preclinical results obtained with OXA-01 have paved the way for the development of OSI-027, a closely related analog currently undergoing phase I clinical trials in cancer patients. [] This highlights the translational potential of OXA-01's research findings.

Future Directions
  • Investigating Combination Therapies: Research exploring the synergistic effects of OXA-01 with other anti-cancer agents, such as VEGFR inhibitors, could lead to more effective treatment strategies. [, ]

OSI-027

Compound Description: OSI-027 (ASP4786) is a potent and selective adenosine triphosphate (ATP)-competitive inhibitor of both mammalian target of rapamycin complex 1 (mTORC1) and mTORC2. [, ] It exhibits more than 100-fold selectivity for mTOR relative to other kinases such as phosphoinositide 3-kinase (PI3K) isoforms (α, β, γ) and DNA-dependent protein kinase (DNA-PK). [] OSI-027 effectively inhibits the phosphorylation of mTORC1 substrates 4E-BP1 and S6K1, as well as the mTORC2 substrate AKT, in various cancer models in vitro and in vivo. [] It demonstrates robust antitumor activity in multiple human xenograft models, showing superior efficacy compared to rapamycin in specific colon cancer models. []

Relevance: OSI-027 is closely related to OXA-01, sharing a similar chemical structure and mechanism of action as a dual mTORC1/mTORC2 inhibitor. [, ] Both compounds exhibit enhanced inhibition of 4E-BP1 phosphorylation compared to rapamycin, an allosteric inhibitor of mTORC1. [] The research highlights OSI-027 as a clinically relevant compound due to its entry into phase I clinical trials for cancer treatment, further emphasizing its relevance in comparison to OXA-01. []

Rapamycin

Compound Description: Rapamycin is an allosteric inhibitor of mTORC1, meaning it binds to a different site on the enzyme than the active site. [] While it effectively inhibits mTORC1 signaling, it demonstrates limited efficacy in inhibiting 4E-BP1 phosphorylation compared to dual mTORC1/mTORC2 inhibitors like OXA-01 and OSI-027. [] In preclinical studies, rapamycin showed less impact on tumor VEGF production and subsequent vessel growth compared to OXA-01. []

Relevance: Rapamycin serves as a reference compound to highlight the distinct pharmacological properties and improved efficacy of dual mTORC1/mTORC2 inhibitors like OXA-01. [, ] Although both rapamycin and OXA-01 target the mTOR pathway, their differing mechanisms of action and inhibitory profiles on specific downstream targets result in distinct effects on tumor growth and angiogenesis. [, ]

Relevance: OSI-930 provides a comparative analysis point for the anti-angiogenic effects of OXA-01. [, ] While both compounds ultimately aim to suppress tumor growth by targeting different aspects of angiogenesis, OSI-930 directly inhibits VEGFR signaling, leading to vascular regression, whereas OXA-01 primarily reduces VEGF production, resulting in decreased vessel growth and normalization of vascular architecture without significant regression. [, ] Combining OXA-01 with OSI-930 demonstrates enhanced antitumor activity compared to either agent alone, suggesting synergistic effects in targeting both VEGF production and VEGFR signaling. [, ]

Sunitinib

Compound Description: Sunitinib is an approved multikinase inhibitor that targets VEGFR2, among other kinases. [] In clinical trials, combining sunitinib with OSI-027, a dual mTORC1/mTORC2 inhibitor structurally similar to OXA-01, resulted in a more significant decrease in human tumor xenograft growth compared to either agent alone. []

Relevance: The combination therapy of sunitinib with OSI-027, a close analog of OXA-01, highlights the potential clinical translation of simultaneously inhibiting both VEGFR signaling and mTORC1/mTORC2 activity for enhanced antitumor effects. [] This combination strategy aligns with the findings from studies using OXA-01 and OSI-930, further emphasizing the potential benefits of targeting both angiogenic ligand production and VEGFR signaling. [, ]

Bevacizumab

Compound Description: Bevacizumab is a monoclonal antibody that specifically targets vascular endothelial growth factor (VEGF) ligands. [] Clinical trials combining bevacizumab with sunitinib, a multikinase/pan-VEGFR inhibitor, aimed to achieve complete VEGF signaling blockade but resulted in significant clinical toxicity. []

Relevance: Bevacizumab's clinical use and limitations in combination with VEGFR inhibitors provide context for the rationale behind exploring alternative approaches to achieving total VEGF blockade, such as the use of dual mTORC1/mTORC2 inhibitors like OXA-01. [] By targeting VEGF production directly, OXA-01 offers a potentially less toxic approach to complementing VEGFR inhibition compared to using a combination of two agents directly targeting VEGF ligands and receptors. []

Properties

CAS Number

936889-68-8

Product Name

OXA-01

IUPAC Name

4-[8-amino-1-(7-chloro-1H-indol-2-yl)imidazo[1,5-a]pyrazin-3-yl]cyclohexane-1-carboxylic acid

Molecular Formula

C21H20ClN5O2

Molecular Weight

409.874

InChI

InChI=1S/C21H20ClN5O2/c22-14-3-1-2-13-10-15(25-16(13)14)17-18-19(23)24-8-9-27(18)20(26-17)11-4-6-12(7-5-11)21(28)29/h1-3,8-12,25H,4-7H2,(H2,23,24)(H,28,29)

InChI Key

UXCAKZGNKOZXBM-HAQNSBGRSA-N

SMILES

C1CC(CCC1C2=NC(=C3N2C=CN=C3N)C4=CC5=C(N4)C(=CC=C5)Cl)C(=O)O

Solubility

Soluble in DMSO

Synonyms

OXA-01; OXA01; OXA 01.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.